Cas no 19764-60-4 (N-1-(aminomethyl)butyl-N,N-dimethylamine)
N-1-(aminomethyl)butyl-N,N-dimethylamine Chemical and Physical Properties
Names and Identifiers
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- N2,N2-Dimethylpentane-1,2-diamine
- N-[1-(Aminomethyl)butyl]-N,N-dimethylamine
- 2-N,2-N-dimethylpentane-1,2-diamine
- Albb-004292
- N~2~,N~2~-dimethyl-1,2-pentanediamine
- N~2~,N~2~-dimethyl-1,2-pentanediamine(SALTDATA: FREE)
- LS-01596
- 19764-60-4
- DTXSID10588485
- STK503077
- 1,2-Pentanediamine, N2,N2-dimethyl-
- N2,N2-Dimethyl-1,2-pentanediamine
- AKOS000139452
- MFCD09733444
- A880027
- SCHEMBL10405921
- N~2~,N~2~-dimethylpentane-1,2-diamine
- AKOS016053452
- (1-aminopentan-2-yl)dimethylamine
- N-1-(aminomethyl)butyl-N,N-dimethylamine
-
- MDL: MFCD09733444
- Inchi: 1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3
- InChI Key: PLHKKHOLOZDWIB-UHFFFAOYSA-N
- SMILES: N(C)(C)C(CN)CCC
Computed Properties
- Exact Mass: 130.14700
- Monoisotopic Mass: 130.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 61.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.8±0.1 g/cm3
- Boiling Point: 152.7±8.0 °C at 760 mmHg
- Flash Point: 43.1±13.1 °C
- PSA: 29.26000
- LogP: 1.37570
- Vapor Pressure: 3.5±0.3 mmHg at 25°C
N-1-(aminomethyl)butyl-N,N-dimethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-1-(aminomethyl)butyl-N,N-dimethylamine Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N-1-(aminomethyl)butyl-N,N-dimethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618143-100mg |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | 100mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A618143-500mg |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | 500mg |
$ 65.00 | 2022-05-31 | ||
| TRC | A618143-1g |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | 1g |
$ 80.00 | 2022-05-31 | ||
| Ambeed | A663176-5g |
N2,N2-Dimethylpentane-1,2-diamine |
19764-60-4 | 95+% | 5g |
$365.0 | 2024-08-03 | |
| A2B Chem LLC | AB07295-1g |
N-[1-(Aminomethyl)butyl]-n,n-dimethylamine |
19764-60-4 | 95% | 1g |
$35.00 | 2024-04-20 | |
| abcr | AB218020-1g |
N2,N2-Dimethyl-1,2-pentanediamine, 95%; . |
19764-60-4 | 95% | 1g |
€94.10 | 2025-04-20 | |
| Key Organics Ltd | LS-01596-1G |
(1-aminopentan-2-yl)dimethylamine |
19764-60-4 | >95% | 1g |
£336.00 | 2025-02-08 | |
| Key Organics Ltd | LS-01596-5G |
(1-aminopentan-2-yl)dimethylamine |
19764-60-4 | >95% | 5g |
£761.00 | 2025-02-08 | |
| 1PlusChem | 1P002BEN-1g |
1,2-Pentanediamine, N2,N2-dimethyl- |
19764-60-4 | 95% | 1g |
$43.00 | 2024-06-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB12-3578-5g |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | nan | 5g |
¥7581.60 | 2025-04-16 |
N-1-(aminomethyl)butyl-N,N-dimethylamine Suppliers
N-1-(aminomethyl)butyl-N,N-dimethylamine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on N-1-(aminomethyl)butyl-N,N-dimethylamine
Introduction to N-1-(aminomethyl)butyl-N,N-dimethylamine (CAS No. 19764-60-4)
N-1-(aminomethyl)butyl-N,N-dimethylamine, a compound with the chemical formula C₇H₁₇N, is a significant amine derivative widely utilized in the field of pharmaceuticals and chemical research. This compound, identified by its CAS number 19764-60-4, has garnered considerable attention due to its versatile applications and the growing body of research surrounding its properties and potential uses.
The molecular structure of N-1-(aminomethyl)butyl-N,N-dimethylamine features a primary amine group attached to a butyl chain, which is further substituted with two methyl groups. This configuration imparts unique chemical characteristics that make it valuable in various synthetic processes. The presence of both primary and secondary amine functionalities allows for diverse chemical interactions, making it a versatile intermediate in organic synthesis.
In recent years, the pharmaceutical industry has shown increasing interest in this compound due to its potential role as a building block for more complex molecules. Its ability to form stable complexes with other organic compounds has opened new avenues for drug development. Specifically, researchers have been exploring its utility in the synthesis of novel bioactive molecules that could have therapeutic implications.
One of the most promising applications of N-1-(aminomethyl)butyl-N,N-dimethylamine is in the field of medicinal chemistry. The compound’s ability to act as a chiral auxiliary or a ligand in catalytic systems has been extensively studied. For instance, it has been used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The growing demand for enantiomerically pure drugs underscores the importance of such versatile intermediates.
Recent studies have also highlighted the compound’s role in polymer chemistry. The amine groups in its structure allow it to participate in polymerization reactions, leading to the development of novel polymers with enhanced properties. These polymers could find applications in various industries, including biomedicine and materials science. The ability to modify polymer backbones using N-1-(aminomethyl)butyl-N,N-dimethylamine opens up new possibilities for creating materials with tailored functionalities.
The compound’s solubility profile is another area of interest. Being highly soluble in both water and organic solvents, it can be easily incorporated into various reaction systems. This property makes it an attractive choice for industrial applications where compatibility with different solvents is essential. Additionally, its stability under various conditions enhances its utility in long-term storage and transportation.
In the realm of drug discovery, N-1-(aminomethyl)butyl-N,N-dimethylamine has been investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structural flexibility allows chemists to modify its backbone or side chains to create molecules with specific biological activities. For example, derivatives of this compound have been explored as potential inhibitors of enzyme targets implicated in various diseases.
The environmental impact of using N-1-(aminomethyl)butyl-N,N-dimethylamine as an intermediate has also been assessed. Studies have shown that it can be efficiently degraded under controlled conditions, minimizing environmental persistence. This aspect is crucial for ensuring sustainable practices in pharmaceutical manufacturing and chemical synthesis.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more cost-effective for industrial-scale production. The development of greener synthetic routes further enhances its appeal by reducing waste and energy consumption.
The role of computational chemistry in understanding the behavior of N-1-(aminomethyl)butyl-N,N-dimethylamine cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with other molecules, helping researchers design more effective synthetic strategies and predict its behavior in different environments. These computational tools are indispensable in modern drug discovery and materials science.
In conclusion, N-1-(aminomethyl)butyl-N,N-dimethylamine (CAS No. 19764-60-4) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it invaluable as an intermediate in pharmaceutical synthesis, polymer chemistry, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation and progress in these fields.
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